4-Butylbenzylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various starting materials. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones is described, which involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Similarly, the synthesis of 4,6-O-butylidene derivatives of glucopyranosylamine is achieved through a series of reactions, including the use of 2-hydroxybenzaldehyde . These methods suggest that the synthesis of 4-butylbenzylamine could potentially involve a benzylamine derivative reacted with a butyl-based reagent.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, 1H-NMR, 13C-NMR, and UV spectral data . X-ray diffraction methods are used to confirm the crystal structures of the synthesized compounds, revealing details such as the presence of the beta-anomer and the tridentate ONO ligation-core in the case of 4,6-O-butylidene derivatives . These techniques could similarly be applied to determine the molecular structure of 4-butylbenzylamine.
Chemical Reactions Analysis
The papers describe the reactivity of synthesized compounds with other reagents. For example, the reactions of 4-hydroxy-3,5-di-tert-butylbenzylidene chloride with aminals result in dehydrochlorination and dechloroamination, forming various products . This indicates that related compounds can undergo substitution reactions, which could be relevant for understanding the reactivity of 4-butylbenzylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and characterization. The potentiometric titration in non-aqueous solvents is used to investigate the effects of solvents and molecular structure upon acidity, determining pKa values . The crystal structures provide insights into the conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds . These analyses could be extrapolated to predict the properties of 4-butylbenzylamine.
Scientific Research Applications
Kinetics and Mechanism of Oxidation
- Research on t-Butylbenzylamine (a similar compound) has provided insights into the kinetics and mechanism of its oxidation by diperiodatoargentate(III). This study aids in understanding the reaction dynamics of related compounds like 4-Butylbenzylamine (Angadi & Tuwar, 2012).
Photo-Oxidation Studies
- Investigations into the photo-oxidation of various furans and their derivatives have utilized compounds structurally related to 4-Butylbenzylamine. These studies are crucial for understanding environmental implications and reaction pathways (Álvarez et al., 2007).
Asymmetric Synthesis
- 4-Butylbenzylamine and related compounds have been used in the asymmetric synthesis of 1,3-Diamines, demonstrating their utility in creating chiral molecules for various applications (Martjuga et al., 2011).
Extraction and Separation Processes
- The use of related compounds in the extraction of rubidium from brine sources has shown the potential of 4-Butylbenzylamine derivatives in selective extraction processes, which is significant for resource recovery and environmental technology (Wang, Che, & Qin, 2015).
Antifungal Drug Synthesis
- Analogues of Butenafine, a class of antifungal compounds, have been synthesized using derivatives of 4-Butylbenzylamine, expanding the research scope for novel antifungal treatments (Zhao, 2004).
Microbial Production Studies
- Studies on the microbial production of raspberry ketone precursors have involved the use of compounds structurally related to 4-Butylbenzylamine. This research contributes to the field of biotechnology and natural product synthesis (Feron et al., 2007).
Proton Conductance Research
- 4-Aminobenzylamine, a related compound, has been used in developing membranes for proton conductance under water-free conditions. This research is relevant to the development of fuel cells and energy-related technologies (Jalili & Tricoli, 2014).
Crystal Structure Analysis
- The crystal structure of compounds derived from 4-Butylbenzylamine has been analyzed to understand their molecular structure, providing valuable information for materials science and chemistry (Rajsekhar et al., 2002).
Synthesis of Polymerization Inhibitors
- 4-Butylbenzylamine derivatives have been studied for their role in the synthesis of polymerization inhibitors, which are critical in industrial processes and material science (Dugheri et al., 2017).
Biotechnology Applications
- Research on the autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli, using systems similar to 4-Butylbenzylamine, illustrates the compound's potential in synthetic biology and metabolic engineering (Liu & Lu, 2015).
Safety And Hazards
properties
IUPAC Name |
(4-butylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVGSPOHLFKLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398638 | |
Record name | 4-butylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzylamine | |
CAS RN |
57802-79-6 | |
Record name | 4-butylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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